N-methyl-2-adamantanamine hydrochloride
Overview
Description
N-methyl-2-adamantanamine hydrochloride is a chemical compound with the molecular formula C11H19N·HCl. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It’s structurally similar to amantadine , which is known to target the NMDA receptor .
Mode of Action
Given its structural similarity to amantadine, it may also act as an antagonist at the nmda receptor , blocking the activity of this receptor.
Biochemical Pathways
By analogy with amantadine, it may influence pathways involving glutamate signaling, given the role of the nmda receptor in this process .
Pharmacokinetics
Based on its structural similarity to amantadine, it may have similar pharmacokinetic properties .
Result of Action
As a potential nmda receptor antagonist, it may lead to a decrease in excitatory neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-adamantanamine hydrochloride typically involves the methylation of 2-adamantanamine. One common method is the reaction of 2-adamantanamine with methyl iodide in the presence of a base such as potassium carbonate. The resulting N-methyl-2-adamantanamine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-adamantanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields amine oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
N-methyl-2-adamantanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for neurological disorders.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-Adamantanamine hydrochloride
- 1-Adamantanamine hydrochloride
- 3,5-Dimethyl-1-adamantanamine hydrochloride (memantine)
- 1-(1-Adamantyl)ethylamine hydrochloride (rimantadine)
Uniqueness
N-methyl-2-adamantanamine hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its N-methylation differentiates it from other adamantane derivatives, potentially enhancing its pharmacological activity and stability .
Properties
IUPAC Name |
N-methyladamantan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N.ClH/c1-12-11-9-3-7-2-8(5-9)6-10(11)4-7;/h7-12H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIAMRFXENPTIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C2CC3CC(C2)CC1C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147022 | |
Record name | 2-Adamantanamine, N-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10523-69-0 | |
Record name | Tricyclo[3.3.1.13,7]decan-2-amine, N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10523-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Adamantanamine, N-methyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010523690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Adamantanamine, N-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.